Cas no 6674-78-8 (Benzothiazolium,5-chloro-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methoxy-1-propen-1-yl]-3-(3-sulfopropyl)-,inner salt)

Benzothiazolium,5-chloro-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methoxy-1-propen-1-yl]-3-(3-sulfopropyl)-,inner salt structure
6674-78-8 structure
Product Name:Benzothiazolium,5-chloro-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methoxy-1-propen-1-yl]-3-(3-sulfopropyl)-,inner salt
CAS No:6674-78-8
MF:C15H14FNO4
MW:291.274367809296
CID:529694
PubChem ID:5210944
Update Time:2025-04-19

Benzothiazolium,5-chloro-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methoxy-1-propen-1-yl]-3-(3-sulfopropyl)-,inner salt Chemical and Physical Properties

Names and Identifiers

    • Benzothiazolium,5-chloro-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methoxy-1-propen-1-yl]-3-(3-sulfopropyl)-,inner salt
    • (4-fluorophenyl) N-(2,5-dimethoxyphenyl)carbamate
    • AKOS024339133
    • DTXSID00410226
    • 6674-78-8
    • 4-fluorophenyl N-(2,5-dimethoxyphenyl)carbamate
    • Inchi: 1S/C15H14FNO4/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)21-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18)
    • InChI Key: NQBIDJMKLVWMIO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OC(NC1C=C(C=CC=1OC)OC)=O

Computed Properties

  • Exact Mass: 291.09068609g/mol
  • Monoisotopic Mass: 291.09068609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 56.8Ų

Benzothiazolium,5-chloro-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methoxy-1-propen-1-yl]-3-(3-sulfopropyl)-,inner salt Related Literature

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